molecular formula C14H19N B14703403 1-(2-Phenylprop-1-en-1-yl)piperidine CAS No. 24401-44-3

1-(2-Phenylprop-1-en-1-yl)piperidine

Cat. No.: B14703403
CAS No.: 24401-44-3
M. Wt: 201.31 g/mol
InChI Key: WEGINNWNXJKJFI-UHFFFAOYSA-N
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Description

1-(2-Phenylprop-1-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to a prop-1-en-1-yl moiety, which is further connected to a piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylprop-1-en-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-phenylprop-1-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants. Catalysts and phase-transfer agents may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated piperidine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or piperidine moieties .

Mechanism of Action

The mechanism of action of 1-(2-Phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. For example, piperidine derivatives are known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their signaling pathways . The exact mechanism of action depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylprop-1-en-1-yl)piperidine is unique due to the presence of the phenylprop-1-en-1-yl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

24401-44-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-(2-phenylprop-1-enyl)piperidine

InChI

InChI=1S/C14H19N/c1-13(14-8-4-2-5-9-14)12-15-10-6-3-7-11-15/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI Key

WEGINNWNXJKJFI-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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